An In-Depth Technical Guide to 4-Methoxypyridine: Properties, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to 4-Methoxypyridine: Properties, Synthesis, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 4-Methoxypyridine (CAS No. 620-08-6), a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research, as well as in materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and practical applications.
Core Compound Identification and Physicochemical Properties
4-Methoxypyridine, also known as methyl pyridin-4-yl ether, is a pyridine derivative distinguished by a methoxy group at the 4-position of the pyridine ring.[1][2] This substitution significantly influences the electronic properties of the molecule, enhancing its utility as a building block in organic synthesis.[3][4]
CAS Number: 620-08-6[1][2][5][6][7]
Molecular Formula: C₆H₇NO[1][2][5][6]
Molecular Weight: 109.13 g/mol [6][7]
The key physicochemical properties of 4-Methoxypyridine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Appearance | Colorless to slightly yellow clear liquid | [1][2][8] |
| Melting Point | 4 °C (39.2 °F) | [1][8][9] |
| Boiling Point | 191 °C (375.8 °F) | [1][9] |
| 108-111 °C at 65 mmHg | [6][8] | |
| Density | 1.075 g/cm³ at 25 °C | [1][8][9] |
| Flash Point | 74 °C (165.2 °F) | [1][8][9] |
| Refractive Index (n20/D) | 1.516 - 1.522 | [1][6] |
| Solubility | Readily soluble in organic solvents like ethyl acetate and alcohol; poorly soluble in water. | [1] |
| Purity | Typically ≥99.0% (by Gas Chromatography) | [1][4] |
Synthesis of 4-Methoxypyridine
The synthesis of 4-Methoxypyridine can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. Two prevalent methods are detailed below.
Catalytic Hydrogenation of 4-Methoxypyridine N-oxide
A common and efficient method for the preparation of 4-Methoxypyridine is the catalytic hydrogenation of its corresponding N-oxide.[3][8] This deoxygenation reaction is typically clean and high-yielding.
The underlying principle of this method involves the removal of the oxygen atom from the pyridine N-oxide precursor. The N-O bond is susceptible to cleavage under reductive conditions. Catalytic hydrogenation provides a mild and effective way to achieve this transformation. The catalyst, often a noble metal like palladium or platinum on a solid support, facilitates the transfer of hydrogen to the N-oxide, leading to the formation of 4-Methoxypyridine and water as the byproduct.
Figure 1. Workflow for the synthesis of 4-Methoxypyridine via catalytic hydrogenation.
Nucleophilic Substitution of 4-Halopyridines
Another viable synthetic route involves the nucleophilic aromatic substitution of a 4-halopyridine, such as 4-bromopyridine, with a methoxide source.[3]
This reaction is predicated on the electron-deficient nature of the pyridine ring, which makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. The electron-withdrawing nitrogen atom facilitates the displacement of a good leaving group, like a halide, by the incoming nucleophile. Sodium methoxide is a commonly employed reagent, providing the methoxy group.
Reactivity and Mechanistic Insights
The presence of the methoxy group at the 4-position significantly influences the reactivity of the pyridine ring. The methoxy group is an electron-donating group through resonance, which activates the pyridine ring, making its nitrogen atom more basic and reactive.[3]
Nucleophilic Character and Ligand Properties
The enhanced electron density on the nitrogen atom makes 4-Methoxypyridine a more potent nucleophile and a stronger Lewis base compared to unsubstituted pyridine. This property is leveraged in its application as a catalyst in various organic transformations and as a ligand in transition-metal catalysis.[10] In coordination chemistry, it can act as a ligand, forming stable complexes with various metal ions.
Dearomatization Reactions
4-Methoxypyridine is a valuable substrate in dearomatization reactions, providing access to highly functionalized, non-aromatic heterocyclic structures.[1] Upon activation with an acylating agent, such as a chloroformate, the resulting N-acylpyridinium salt becomes highly reactive towards nucleophiles. The subsequent nucleophilic attack leads to the formation of dihydropyridone derivatives, which are valuable synthetic intermediates.
Figure 2. Generalized workflow for the dearomatization of 4-Methoxypyridine.
Applications in Research and Development
The unique electronic and structural features of 4-Methoxypyridine make it a valuable tool in several areas of chemical research and development.
Pharmaceutical and Agrochemical Synthesis
4-Methoxypyridine serves as a crucial building block for the synthesis of complex bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][4][11] Its derivatives are found in a range of therapeutic agents, and its ability to participate in diverse chemical transformations allows for the construction of novel molecular scaffolds. For instance, it is used in the preparation of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors.[7][8]
Materials Science and Photosensitive Materials
Beyond the life sciences, 4-Methoxypyridine finds applications in materials science. It is used in the synthesis of nitrogen-containing heterocyclic compounds for color photographic materials, contributing to high sensitivity and excellent color reproduction.[1]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experimental procedures involving 4-Methoxypyridine. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired outcomes.
Protocol for the Synthesis of 4-Methoxypyridine N-oxide
This protocol describes the oxidation of 4-Methoxypyridine to its corresponding N-oxide, a common precursor for further functionalization.
Materials:
-
4-Methoxypyridine
-
Acetic acid
-
30% Hydrogen peroxide solution
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (25 mL) in a round-bottom flask, add a 30% hydrogen peroxide solution (4.2 mL) at room temperature under an argon atmosphere.[12]
-
Stir the reaction mixture at reflux for 24 hours.[12]
-
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete, remove the volatile components in vacuo using a rotary evaporator to afford 4-methoxypyridine 1-oxide as a yellow liquid.[12]
Self-Validation: The product can be characterized by LC-MS to confirm the expected molecular weight (125.13 g/mol for the protonated molecule).[12] Purity can be assessed by TLC.
Protocol for the Iodination of 4-Methoxypyridine
This protocol details a method for the regioselective iodination of 4-Methoxypyridine at the 3-position.
Materials:
-
4-Methoxypyridine
-
2,2,6,6-Tetramethylpiperidine
-
n-Butyllithium (in hexanes)
-
ZnCl₂·TMEDA complex
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL), sequentially add n-butyllithium (1.5 mmol).
-
After 5 minutes, add the ZnCl₂·TMEDA complex (0.50 mmol).
-
Continue stirring at 0 °C for 15 minutes, then add 4-methoxypyridine (1.0 mmol) at a temperature between 0-10 °C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Add a solution of iodine (1.5 mmol) in THF (4 mL).
-
Stir the mixture overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (4 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-iodo-4-methoxypyridine.
Causality of Experimental Choices: The use of a bulky, non-nucleophilic base like lithium tetramethylpiperidide (generated in situ) in combination with the ZnCl₂·TMEDA complex allows for regioselective deprotonation at the 3-position. The subsequent addition of iodine serves as the electrophile to introduce the iodine atom.
Safety and Handling
4-Methoxypyridine is considered hazardous. It may cause skin, eye, and respiratory system irritation.[2] It is a combustible liquid.[9] Always handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][13] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[9][14][15]
Conclusion
4-Methoxypyridine is a cornerstone building block in modern organic synthesis, offering a unique combination of reactivity and stability. Its electron-rich nature, stemming from the methoxy substituent, makes it a valuable precursor for a wide array of functionalized heterocyclic compounds with significant potential in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in research and development endeavors.
References
- Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. (URL: )
- 4-Methoxypyridine 620-08-6 wiki - Guidechem. (URL: )
- 4-Methoxypyridine | 620-08-6 - ChemicalBook. (URL: )
- 4-Methoxypyridine N-oxide hydrate - SAFETY D
- 4-Methoxypyridine - SAFETY D
- 4-Methoxypyridine - SAFETY D
-
4-Methoxypyridine | C6H7NO | CID 69278 - PubChem. (URL: [Link])
-
CAS No : 620-08-6 | Product Name : 4-Methoxypyridine | Pharmaffiliates. (URL: [Link])
- High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxypyridine N-oxide(1122-96-9) IR2 spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. exsyncorp.com [exsyncorp.com]
- 9. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
